molecular formula C8H19NO5 B078645 N-Ethyl-D-glucamine CAS No. 14216-22-9

N-Ethyl-D-glucamine

Cat. No.: B078645
CAS No.: 14216-22-9
M. Wt: 209.24 g/mol
InChI Key: IKXCHOUDIPZROZ-LXGUWJNJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-D-glucamine can be synthesized through a green and efficient one-pot synthesis involving the reaction of aldehydes, amine, malononitrile, and dimethyl acetylenedicarboxylate in the presence of meglumine in aqueous ethanol solution . This method is advantageous due to its reusability of the catalyst, simplicity of the starting materials, short reaction time, and high yields of products.

Industrial Production Methods

In industrial settings, this compound is often produced through a similar one-pot synthesis method, ensuring high efficiency and yield. The process involves the use of environmentally friendly and recyclable catalysts, making it a sustainable option for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-D-glucamine undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced to form simpler compounds.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium metaperiodate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various reagents can be used depending on the desired product, including acids and bases.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used in different pharmaceutical and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of N-Ethyl-D-glucamine

This compound is unique due to its green and efficient synthesis methods, its wide range of applications in various fields, and its environmentally friendly properties. Unlike some similar compounds, this compound is biodegradable and recyclable, making it a sustainable choice for industrial applications .

Biological Activity

N-Ethyl-D-glucamine (N-Ethyl-D-Glc) is a glucose derivative that has garnered attention for its diverse biological activities, particularly as a buffer and chelating agent in biochemical research. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in various fields, and relevant case studies.

This compound is characterized by its ability to form stable complexes with metal ions, which is crucial for its function as a chelating agent. This property allows it to stabilize metal ions in biochemical reactions, thereby enhancing the efficiency of various enzymatic processes. Additionally, its buffering capacity helps maintain pH levels in biological systems, which is vital for enzymatic activity and cellular function.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Chelation : this compound effectively chelates metal ions, which can be beneficial in detoxifying heavy metals and facilitating their excretion from the body.
  • Antimicrobial Activity : Research has indicated that derivatives of glucamine exhibit antimicrobial properties. For instance, studies on N-alkyl-beta-D-glucosylamines have demonstrated significant antifungal and antibacterial activity against various pathogens, including Fusarium species .
  • Pharmaceutical Applications : this compound is utilized in pharmaceutical formulations as a stabilizing agent for active ingredients. Its ability to form salts with various drugs enhances solubility and bioavailability .

1. Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various N-alkyl-beta-D-glucosylamines, including those derived from this compound. The results showed notable inhibition of fungal growth, indicating potential applications in treating fungal infections .

2. Chelation Therapy

This compound has been explored for its potential in chelation therapy. In a study focusing on heavy metal detoxification, it was found to effectively bind with lead and cadmium ions, facilitating their removal from biological systems. This property is particularly useful in clinical settings for patients with heavy metal poisoning.

3. Buffering Capacity

In biochemical research, maintaining optimal pH levels is critical. This compound has been shown to provide effective buffering in various experimental conditions, which enhances the reliability of enzymatic assays and other biochemical analyses .

Comparative Analysis of Biological Activities

Activity Description References
ChelationBinds metal ions to facilitate detoxification
AntimicrobialExhibits inhibitory effects against fungi and bacteria
BufferingMaintains pH stability in biochemical assays
Pharmaceutical FormulationEnhances solubility and bioavailability of drugs

Q & A

Basic Research Questions

Q. How is N-Ethyl-D-glucamine synthesized, and what are its critical purity validation steps?

this compound is synthesized via substitution of a hydroxyl group in D-glucose with an ethylamine moiety. Key steps include controlled reaction conditions (e.g., temperature, pH) to prevent side reactions like over-alkylation. Purity validation involves:

  • Melting point analysis (136–140°C) to confirm crystallinity .
  • Optical rotation measurement (-17° in water) to verify stereochemical integrity .
  • Elemental analysis (CHN) and HPLC to assess organic impurities .

Q. What experimental precautions are necessary when handling this compound?

Due to its irritant properties:

  • Use protective gloves, goggles, and lab coats to avoid skin/eye contact .
  • Store in a dry, cool environment to prevent hygroscopic degradation .
  • Neutralize waste with mild acids (e.g., acetic acid) before disposal to mitigate environmental risks .

Q. How can this compound be optimized as a buffer in enzymatic assays?

  • Prepare a 10–100 mM aqueous solution adjusted to pH 7.0–7.5 using HCl/NaOH.
  • Test buffering capacity via pH titration curves under experimental conditions (e.g., temperature, ionic strength) .
  • Validate compatibility with target enzymes (e.g., dehydrogenases) by comparing activity to standard buffers like Tris-HCl .

Advanced Research Questions

Q. What mechanisms underlie this compound’s chelation properties, and how can they be exploited in metal-dependent enzyme studies?

  • The compound’s five hydroxyl groups and ethylamine moiety enable selective binding to divalent cations (e.g., Mg²⁺, Ca²⁺).
  • To study metal-dependent enzymes:

Pre-incubate the enzyme with this compound (1–5 mM) to sequester free metal ions.

Monitor activity loss via kinetic assays (e.g., UV-Vis spectrophotometry).

Titrate metal ions back to restore activity, confirming reversible chelation .

Q. How does this compound enhance protein stability during purification?

  • It acts as a non-ionic chaotrope , reducing aggregation by competing with water for protein surface interactions.
  • Methodological steps:

  • Add 50–100 mM this compound to lysis and chromatography buffers.
  • Compare protein yields and activity (e.g., via SDS-PAGE and circular dichroism ) to control buffers .

Q. What analytical techniques resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., ethanol vs. water) may arise from crystallinity or hydration states. To address:

  • Perform dynamic light scattering (DLS) to detect aggregates in solution.
  • Use differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility .

Q. How can this compound be functionalized for synthesizing fluorinated carbohydrate analogs?

  • Deoxyfluorination reactions using DAST (diethylaminosulfur trifluoride) selectively replace hydroxyl groups with fluorine.
  • Steps:

Protect the ethylamine group with Boc (tert-butoxycarbonyl).

React with DAST at -78°C in anhydrous THF.

Validate fluorination via ¹⁹F NMR and high-resolution mass spectrometry .

Q. Methodological Resources

  • Structural characterization : X-ray crystallography (NIST data ).
  • Safety protocols : Refer to OSHA guidelines for amine handling .
  • Enzyme kinetics : Use Michaelis-Menten models with chelator titration .

Properties

IUPAC Name

(2R,3R,4R,5S)-6-(ethylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO5/c1-2-9-3-5(11)7(13)8(14)6(12)4-10/h5-14H,2-4H2,1H3/t5-,6+,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXCHOUDIPZROZ-LXGUWJNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161956
Record name Eglumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14216-22-9
Record name N-Ethylglucamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14216-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eglumine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eglumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-deoxy-1-(ethylamino)-D-glucitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.597
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name EGLUMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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